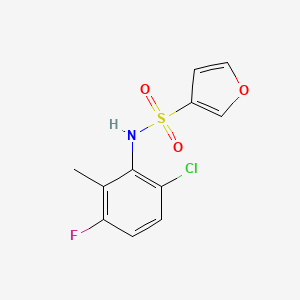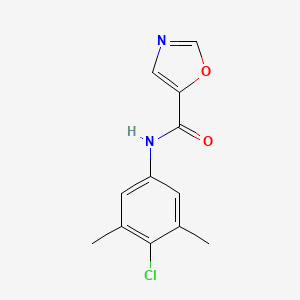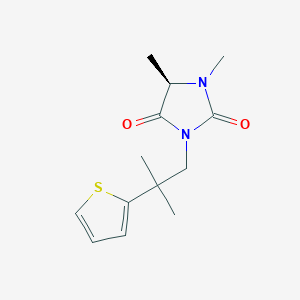
N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound is characterized by the presence of a furan ring, a sulfonamide group, and a substituted phenyl ring with chlorine, fluorine, and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide typically involves the reaction of 6-chloro-3-fluoro-2-methylaniline with furan-3-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms. This mechanism underlies its potential antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-N-(4-fluoro-2-methylphenyl)pyridine-3-sulfonamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)pyridine-3-sulfonamide
Uniqueness
N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide is unique due to the presence of the furan ring, which can impart different chemical and biological properties compared to similar compounds with pyridine or other aromatic rings
Propiedades
IUPAC Name |
N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3S/c1-7-10(13)3-2-9(12)11(7)14-18(15,16)8-4-5-17-6-8/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPXRRNCFWAWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NS(=O)(=O)C2=COC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(Furan-3-ylmethyl)-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7360728.png)

![3-[(4-Methylthiophen-3-yl)methyl]-1-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7360739.png)

![4-[(7-Methyl-1,3-benzothiazol-2-yl)amino]pyrrolidin-2-one](/img/structure/B7360760.png)

![4-[5-(Cyclopropylmethyl)-4-methyl-1,2,4-triazol-3-yl]-2,2-dimethylthiomorpholine](/img/structure/B7360769.png)
![6-(2,2-Dimethylcyclopentyl)-2-methylpyrazolo[3,4-d]pyridazin-7-one](/img/structure/B7360772.png)

![2-Methyl-5-[1-(6-methyl-2,3-dihydroindol-1-yl)ethyl]-1,3,4-thiadiazole](/img/structure/B7360786.png)
![6-(Oxolan-3-yl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine](/img/structure/B7360796.png)

![(6S,7aS)-6-fluoro-2-[2-(1,3-thiazol-4-yl)ethyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7360808.png)
![(6S,7aS)-6-fluoro-2-[(1-methoxycyclobutyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7360813.png)
